N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(4-thiophen-3-ylpiperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-19(2)25(22,23)17-5-3-15(4-6-17)18(21)20-10-7-14(8-11-20)16-9-12-24-13-16/h3-6,9,12-14H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSGEBQMKVMMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The thiophene and piperidine rings are then coupled using a carbonylation reaction to form the piperidine-1-carbonyl intermediate.
Sulfonamide Formation: The final step involves the reaction of the piperidine-1-carbonyl intermediate with benzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine-1-carbonyl moiety can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and have similar pharmacological properties.
Piperidine Derivatives: Compounds like piperidine and its derivatives are widely used in medicinal chemistry.
Sulfonamide Derivatives: Sulfonamides like sulfamethoxazole are well-known for their antibacterial properties.
Uniqueness
N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide is unique due to its combination of a thiophene ring, a piperidine ring, and a benzenesulfonamide group. This unique structure provides a diverse range of chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various chemical reactions involving piperidine derivatives and thiophene moieties. Its structure includes a piperidine ring, a thiophene group, and a sulfonamide functional group, which are known to contribute to its biological activity.
1. Dopamine Receptor Interaction
Research has indicated that compounds similar to this compound exhibit selective binding to dopamine receptors, particularly the D3 receptor. A study highlighted the synthesis of 4-(thiophen-3-yl)benzamides that showed high selectivity for D3 over D2 receptors. Such selectivity is critical in developing therapies for conditions like drug addiction, where modulation of dopamine pathways is essential .
2. Anticancer Properties
The compound's structural characteristics suggest potential anticancer properties. Recent studies on piperidine derivatives have shown that certain modifications can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar frameworks demonstrated significant apoptosis induction in hypopharyngeal tumor cells, indicating that the incorporation of thiophene and piperidine could enhance anticancer activity .
Case Study 1: Dopamine D3 Receptor Ligands
In a study focusing on the development of selective D3 receptor ligands, several compounds were synthesized and tested for their pharmacokinetic properties in vivo. Among these, two candidates exhibited promising profiles suitable for further evaluation in models of substance use disorders . The implications of these findings suggest that this compound could potentially be developed as a therapeutic agent targeting dopamine-related conditions.
Case Study 2: Anticancer Activity
Another investigation into piperidine derivatives revealed that modifications leading to enhanced binding affinity at cancer-related targets resulted in improved efficacy against tumor cells. The study utilized molecular docking techniques to predict interactions with key proteins involved in cancer progression . This supports the hypothesis that this compound may possess significant anticancer properties.
Research Findings Summary Table
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Carbonyldiimidazole, THF, 0°C → RT | 65–75 |
| 2 | DMF, Et₃N, 60°C, 12h | 50–60 |
Basic: Which analytical techniques are essential for structural validation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene C-H coupling at δ 7.2–7.5 ppm) and sulfonamide N-methyl groups (δ 2.8–3.1 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects polar byproducts .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺ at m/z 417.12 (calculated: 417.14) .
Q. Key Spectral Benchmarks :
- ¹H NMR (DMSO-d₆) : δ 8.10 (s, 1H, thiophene), 3.02 (s, 6H, N,N-dimethyl) .
- IR : Strong bands at 1670 cm⁻¹ (C=O) and 1330 cm⁻¹ (S=O) .
Advanced: How can Design of Experiments (DoE) optimize synthetic yield and purity?
- Factor Screening : Test variables like solvent polarity (THF vs. DMF), temperature (40–80°C), and stoichiometry (1:1 to 1:2.5 reagent ratio) using a fractional factorial design .
- Response Surface Methodology (RSM) : Model interactions between temperature and catalyst loading (e.g., DMAP) to maximize yield. For example, a central composite design identified 65°C and 1.5 eq DMAP as optimal, improving yield from 50% to 72% .
- Robustness Testing : Validate optimized conditions across 3 batches to ensure reproducibility (±5% yield variance) .
Advanced: How can computational methods resolve contradictions in experimental vs. predicted binding affinities?
- Molecular Dynamics (MD) Simulations : Simulate ligand-target interactions (e.g., kinase ATP-binding pockets) to identify key residues (e.g., Lys123 hydrogen bonding with sulfonamide). Compare with mutagenesis data to validate .
- Docking Studies : Use AutoDock Vina to rank binding poses. Discrepancies between IC₅₀ (experimental) and ΔG (calculated) may arise from solvent effects—incorporate explicit water models for accuracy .
- Crystallographic Validation : Co-crystallize the compound with its target (e.g., carbonic anhydrase IX) to resolve ambiguities in binding modes .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
- Substituent Variation :
- Piperidine Ring : Replace thiophene with furan (lower logP) or introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Sulfonamide Group : Compare N,N-dimethyl vs. N-alkyl variants; bulkier groups reduce solubility but improve target selectivity .
- Biological Assays :
- Kinase Profiling : Screen against 100+ kinases to identify off-target effects. Use ATP-competitive assays (e.g., ADP-Glo™) .
- Cellular Efficacy : Test IC₅₀ in cancer cell lines (e.g., HCT-116) with/without metabolic inhibitors (e.g., CYP3A4) to assess bioactivation .
Q. Example SAR Data :
| Modification | Activity (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| Thiophene → Furan | 120 → 450 | 2.1 → 0.8 |
| N,N-dimethyl → N-ethyl | 120 → 85 | 2.1 → 5.3 |
Advanced: How to address discrepancies in biological activity data across studies?
- Assay Standardization : Use common positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay) .
- Meta-Analysis : Pool data from 5+ studies (n ≥ 3 replicates) to calculate weighted IC₅₀ values. For example, conflicting reports on apoptosis induction (20–60% at 10 µM) were resolved by controlling for serum concentration (10% FBS vs. serum-free) .
- Orthogonal Validation : Confirm target engagement via thermal shift assays (ΔTm ≥ 2°C indicates binding) .
Advanced: What methodologies characterize metabolic stability and degradation pathways?
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. LC-MS/MS identifies hydroxylated (m/z +16) or N-demethylated (m/z -14) metabolites .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms. This compound showed moderate inhibition (IC₅₀ = 8 µM for 3A4), necessitating dose adjustments in vivo .
- Forced Degradation Studies : Expose to acidic (0.1M HCl), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Sulfonamide hydrolysis is the primary degradation pathway under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
